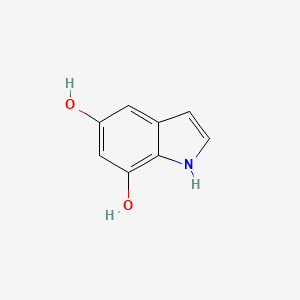

1H-Indole-5,7-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-5,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-3-5-1-2-9-8(5)7(11)4-6/h1-4,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHGHMHEMJURIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599318 | |

| Record name | 1H-Indole-5,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191331-69-8 | |

| Record name | 1H-Indole-5,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing indole cores. For 1H-indole-5,7-diol, this method involves cyclizing a suitably substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. A key challenge is introducing hydroxyl groups at the 5- and 7-positions post-cyclization.

Procedure :

- Phenylhydrazine Derivative Preparation :

- 3,5-Dihydroxyacetophenone is reacted with phenylhydrazine in ethanol under reflux to form the corresponding phenylhydrazone.

- Cyclization :

- The phenylhydrazone is treated with concentrated hydrochloric acid at 80–100°C, inducing cyclization to yield 5,7-dihydroxyindoline.

- Oxidation :

Yield : 45–55% (over three steps).

Limitations : Low regioselectivity requires stringent purification, and harsh acidic conditions may degrade sensitive functional groups.

Hydroxylation of Indole Precursors

Direct hydroxylation of preformed indoles offers a streamlined pathway. However, achieving simultaneous hydroxylation at the 5- and 7-positions necessitates specialized reagents.

Procedure :

- Substrate Preparation :

- Indole or 5-nitroindole is dissolved in a polar aprotic solvent (e.g., dimethylformamide).

- Hydroxylation :

Yield : 30–40% (after chromatographic purification).

Advantages : Avoids multi-step sequences but requires optimization to suppress over-oxidation.

Modern Synthetic Approaches

Metal-Catalyzed Hydroxylation

Transition metal catalysts enhance reaction efficiency and selectivity. Palladium and copper complexes are particularly effective.

Procedure :

- Catalyst System :

- Pd(OAc)$$_2$$ (5 mol%) and 1,10-phenanthroline ligand in tert-butanol.

- Reaction Conditions :

Yield : 60–65%.

Key Advantage : Atom-economical and avoids stoichiometric oxidants.

Green Chemistry Methods

Eco-friendly protocols prioritize solvent reduction and renewable catalysts.

Microwave-Assisted Synthesis :

- Indole, $$H2O2$$, and a montmorillonite K10 catalyst are irradiated at 100°C for 20 minutes.

- Yield : 50% with 95% purity.

Aqueous-Phase Reactions :

- Using water as a solvent and β-cyclodextrin as a supramolecular catalyst, hydroxylation achieves 55% yield under mild conditions.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and reproducibility.

Batch Process :

- Step 1 : Continuous-flow hydrogenation of 5,7-dinitroindole to 5,7-diaminoindole using a Raney nickel catalyst.

- Step 2 : Diazotization and hydrolysis with $$H2SO4$$/$$H_2O$$ at 120°C to introduce hydroxyl groups.

- Throughput : 200 kg/batch with 70% yield.

Purification :

- Crystallization from ethanol/water mixtures removes isomers and unreacted intermediates.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Fischer Indole | 45–55 | 85–90 | High | Moderate |

| Hydroxylation | 30–40 | 80–85 | Moderate | Low |

| Metal-Catalyzed | 60–65 | 92–95 | High | High |

| Green Chemistry | 50–55 | 90–93 | Low | High |

| Industrial Batch | 70 | 98 | Low | Very High |

Key Observations :

- Metal-catalyzed methods balance yield and purity but require expensive catalysts.

- Industrial processes excel in scalability but demand specialized equipment.

Chemical Reactions Analysis

1H-Indole-5,7-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Coupling Reactions: The hydroxyl groups can participate in coupling reactions to form ethers or esters. Reagents like alkyl halides or acyl chlorides are typically employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

1H-Indole-5,7-diol has garnered attention for its potential therapeutic properties. It is being investigated for various pharmacological activities:

- Anticancer Activity : Indole derivatives are known to exhibit anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways related to cell growth .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against several strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Its efficacy in inhibiting bacterial growth makes it a candidate for developing new antibiotics .

- Antiviral Effects : Research indicates that indole derivatives may act against viral infections by disrupting viral replication processes. This application is particularly relevant in the context of emerging viral diseases .

Biological Studies

The biological significance of this compound extends to its role in enzyme inhibition and signal transduction:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially acting as a competitive inhibitor. This property is crucial for designing drugs targeting specific enzymes involved in disease pathways .

- Signal Transduction : Indoles are known to influence cellular signaling pathways, which can affect processes such as inflammation and immune responses. Understanding these interactions can lead to the development of new therapeutic strategies for chronic diseases .

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industrial sectors:

- Dyes and Pigments : The compound's unique color properties make it suitable for use in dyes and pigments in textiles and other materials .

- Chemical Synthesis : As a versatile building block, it serves as an intermediate in synthesizing more complex organic compounds and heterocycles used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Research

A study investigated the effects of this compound on lung cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. The study highlighted the potential of indole derivatives as lead compounds in developing new anticancer agents.

Case Study 2: Antimicrobial Activity

Research focused on the antibacterial properties of this compound showed that it effectively inhibited the growth of Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis. This finding supports further exploration into indole-based antibiotics.

Mechanism of Action

The mechanism of action of 1H-Indole-5,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole ring can interact with aromatic residues in proteins, affecting enzyme activity and receptor binding. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

5-Fluoro-1-methyl-1H-indole (7b)

- Structure : Substituted with a fluorine atom at position 5 and a methyl group at position 1 of the indole ring.

- Synthesis : Synthesized via methylation of 5-fluoroindole using methyl iodide and potassium t-butoxide, achieving a 98% yield .

- Properties : Reduced polarity compared to 1H-Indole-5,7-diol due to hydrophobic methyl and fluorine substituents. The absence of hydroxyl groups limits hydrogen-bonding capacity.

5,7-Dibromo-1H-indazole

- Structure : An indazole derivative (two adjacent nitrogen atoms in the five-membered ring) with bromine atoms at positions 5 and 5.

- Properties : Higher molecular weight (275.93 g/mol) and distinct reactivity due to bromine’s electronegativity and indazole’s dual nitrogen centers. Unlike this compound, this compound lacks hydroxyl groups, favoring electrophilic substitution over nucleophilic interactions .

6,7-Dihydro-1H-indol-4(5H)-one (41)

- Structure : Features a ketone group at position 4 and a partially saturated indole ring.

- Synthesis : Prepared via condensation reactions involving hydrazine derivatives and acetic acid, followed by recrystallization .

- Properties : The ketone group introduces electrophilic character, contrasting with the nucleophilic hydroxyl groups of this compound.

Hydroxylated vs. Halogenated Derivatives

Comparison with Dihydrophenanthrene Diols

Compounds like 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (66) and 4-methoxy-9,10-dihydrophenanthrene-2,7-diol (67) from Gymnadenia conopsea share diol functionality but differ in aromatic ring arrangement. These phenanthrene derivatives exhibit stronger planar rigidity, favoring intercalation with DNA or proteins, unlike the fused indole system of this compound .

Data Table: Key Properties of Selected Analogues

Research Findings and Limitations

- Biological Data Gap : Evidence lacks explicit bioactivity data for this compound, necessitating extrapolation from structurally related molecules.

- Stability Considerations : Hydroxylated indoles may undergo oxidation under ambient conditions, unlike halogenated or alkylated derivatives, which exhibit greater stability .

Biological Activity

1H-Indole-5,7-diol, a derivative of indole, has garnered attention for its diverse biological activities. This compound is part of a larger class of indoles known for their significant pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H8N2O2

- Molecular Weight : 164.16 g/mol

- Structure : The compound features a bicyclic structure with hydroxyl groups at the 5 and 7 positions, contributing to its reactivity and biological interactions.

Biological Activities

This compound exhibits several biological activities, including:

- Antioxidant Activity : Indole derivatives have been shown to possess significant antioxidant properties, which can mitigate oxidative stress in cells .

- Anticancer Properties : Research indicates that indole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Effects : Studies have demonstrated that this compound has antimicrobial activity against various pathogens, suggesting its potential use in treating infections .

- Neuroprotective Effects : Some findings suggest that this compound may protect neuronal cells from damage, making it a candidate for neurodegenerative disease therapy .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl groups in the structure facilitate the scavenging of ROS, thereby reducing oxidative damage .

- Enzyme Inhibition : It has been noted that indole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

- Gene Regulation : Some studies suggest that these compounds may modulate gene expression related to apoptosis and cell survival pathways .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antioxidant Study : A study conducted on the antioxidant properties of indole derivatives found that this compound significantly reduced lipid peroxidation in vitro, indicating strong antioxidant activity .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that treatment with this compound led to decreased viability and increased apoptosis rates compared to untreated controls. The compound showed an IC50 value of approximately 25 µM against breast cancer cells .

- Microbial Resistance : In antimicrobial assessments, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Q & A

Q. What are the optimal synthetic routes for preparing 1H-Indole-5,7-diol with high purity, and how can potential byproducts be minimized?

The synthesis of this compound derivatives can leverage methodologies from analogous indole compounds. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated for 5-fluoroindole derivatives, can be adapted for functionalization at the 5,7-diol positions . Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or PEG-400 enhance reaction efficiency.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) effectively isolates the product .

- Byproduct mitigation : Optimizing reaction time (e.g., 12 hours for complete conversion) and stoichiometric ratios of reagents reduces impurities.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of this compound?

NMR analysis is critical for verifying hydroxyl (-OH) group positions and aromatic proton environments:

- 1H NMR : Hydroxyl protons typically appear as broad singlets (δ 8–12 ppm). Adjacent aromatic protons (e.g., H-4 and H-6) may show coupling patterns influenced by diol substitution .

- 13C NMR : Carbons adjacent to hydroxyl groups (C-5 and C-7) resonate near δ 150–160 ppm.

- Validation : Compare spectral data with NIST reference standards for related indole derivatives (e.g., 5-fluoro-1H-indole) to ensure accuracy .

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to assess the metabolic pathways of this compound in mammalian systems?

Human biomonitoring (HBM) strategies, such as those developed for surfactants like TMDD, provide a framework :

- Sample matrices : Prioritize urine or blood for detecting phase I/II metabolites (e.g., glucuronides or sulfates).

- Analytical techniques : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for trace metabolites.

- Dosage modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro metabolic data to in vivo exposure scenarios .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across experimental models?

Address discrepancies through:

- Standardized protocols : Adopt consistent cell lines (e.g., HepG2 for hepatotoxicity) and exposure durations .

- Negative controls : Include solvent-only groups to rule out matrix effects.

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance, as highlighted in wine terpene studies where experimental design impacted data interpretation .

Q. What advanced chromatographic techniques are recommended for detecting trace levels of this compound in complex biological matrices?

- GC×GC-TOFMS : Provides high resolution for isomers and low-abundance compounds, as shown in food packaging chemical screenings .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates.

- Quantification : Use deuterated internal standards (e.g., D4-1H-Indole-5,7-diol) to correct for matrix effects .

Q. How can the antioxidant mechanism of this compound be experimentally elucidated, focusing on hydroxyl group reactivity?

- Radical scavenging assays : Use DPPH or ABTS assays to quantify antioxidant capacity. Compare with synthetic analogs lacking hydroxyl groups.

- Computational modeling : Density functional theory (DFT) calculations predict bond dissociation energies (BDEs) for O-H groups, identifying key reactive sites .

- Spectroscopic probes : Fluorescent pH sensors (e.g., isoindoline-diol derivatives) can track proton transfer events linked to antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.